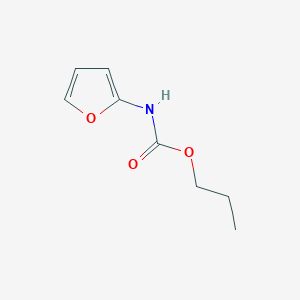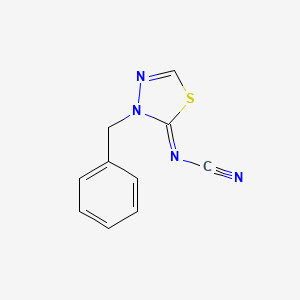
2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and have been widely studied for their applications in organic synthesis and medicinal chemistry . This compound features a unique structure with a phenyl group attached to both the oxazolone ring and the allylidene moiety, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-phenyl-4-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones and reduced oxazolone derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific enzyme and pathway involved.
相似化合物的比较
2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one can be compared with other similar compounds, such as:
2-Phenyl-4-(ethoxymethylene)oxazolone: This compound has an ethoxymethylene group instead of the phenylallylidene moiety, leading to different reactivity and applications.
2-Phenyl-4-(methoxymethylene)oxazolone: Similar to the ethoxymethylene derivative, this compound features a methoxymethylene group, which also affects its chemical properties and uses.
属性
分子式 |
C18H13NO2 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC 名称 |
(4E)-2-phenyl-4-(2-phenylprop-2-enylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H13NO2/c1-13(14-8-4-2-5-9-14)12-16-18(20)21-17(19-16)15-10-6-3-7-11-15/h2-12H,1H2/b16-12+ |
InChI 键 |
POPASVJYJXNPFY-FOWTUZBSSA-N |
手性 SMILES |
C=C(/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C=C(C=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


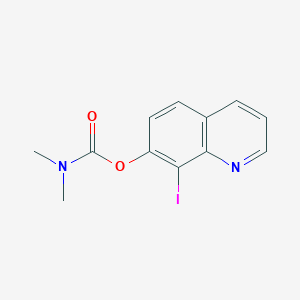
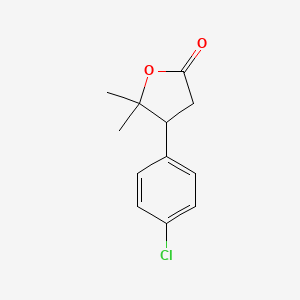
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)

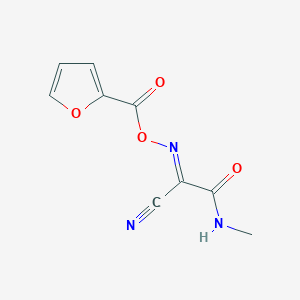
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
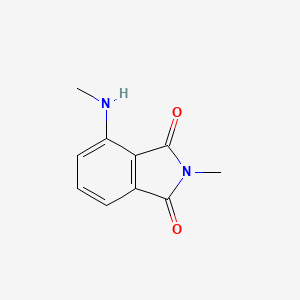
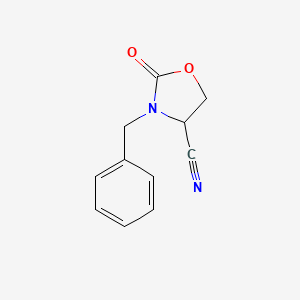
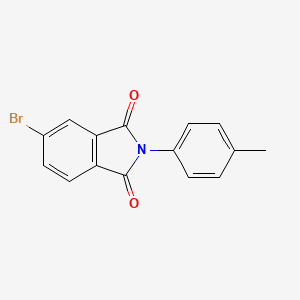
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)
![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
